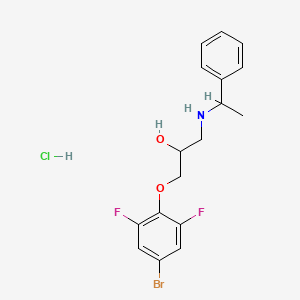

1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride

Description

This compound is a propan-2-ol derivative featuring a 4-bromo-2,6-difluorophenoxy group at position 1 and a (1-phenylethyl)amino group at position 3, formulated as a hydrochloride salt. Its hydrochloride form enhances aqueous solubility, a critical factor for bioavailability and formulation .

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenoxy)-3-(1-phenylethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrF2NO2.ClH/c1-11(12-5-3-2-4-6-12)21-9-14(22)10-23-17-15(19)7-13(18)8-16(17)20;/h2-8,11,14,21-22H,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILBKTIGMWZKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(COC2=C(C=C(C=C2F)Br)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.

Amination Reaction: The phenoxy intermediate is then subjected to an amination reaction with 1-phenylethylamine under controlled conditions to introduce the amino group.

Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps sequentially.

Continuous Flow Synthesis: Employing continuous flow reactors to improve efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and potentially forming new products.

Hydrolysis: The compound may undergo hydrolysis in the presence of water or acidic/basic conditions, breaking down into simpler components.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation may produce corresponding ketones or aldehydes.

Chemistry:

Synthesis of Derivatives:

Biology:

Biochemical Studies: It can be used in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.

Medicine:

Pharmaceutical Research: The compound may be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

Industry:

Chemical Manufacturing: It can be utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It could influence biochemical pathways related to signal transduction, metabolic processes, or cellular communication.

Comparison with Similar Compounds

Phenoxy Substituent Variations

The substitution pattern on the phenoxy ring significantly influences biological activity and physicochemical properties. Key comparisons include:

Note: *Estimated logP values based on structural analogues.

- Target vs. CHJ Series : The 4-bromo-2,6-difluoro substitution in the target compound provides a unique electronic profile compared to chloro or trifluoromethyl groups in CHJ04091–CHJ04093. Bromine’s polarizability may enhance hydrophobic binding in enzyme pockets, while fluorine’s electronegativity modulates aromatic ring reactivity .

- Target vs. Penbutolol’s cyclopentyl group offers steric hindrance, whereas the target’s bromo-difluoro motif balances bulk and electronic effects .

Amino Group Modifications

The amine side chain dictates receptor affinity and metabolic stability:

- Target vs. CHJ Series: The (1-phenylethyl)amino group in the target lacks the diethylamino-ethoxy moiety seen in CHJ compounds, suggesting divergent targets (e.g., beta-adrenergic vs. Sphk1 inhibition). The benzyl group may improve CNS penetration but increase first-pass metabolism .

- Target vs. Beta-Blockers : The (1-phenylethyl) group’s bulkiness contrasts with Betaxolol’s compact tert-butyl group, likely reducing beta-1 receptor selectivity. However, its aromaticity could facilitate interactions with hydrophobic receptor pockets .

Physicochemical and Analytical Data

Spectral Characteristics

- 1H-NMR: The target compound’s spectrum would show distinct aromatic proton shifts for bromo-difluorophenyl (~7.2–7.8 ppm) and (1-phenylethyl)amino methyl/methylene signals (~1.5–3.0 ppm). Comparable to CHJ04091’s aromatic shifts (6.8–7.5 ppm) but differing in amine-related peaks due to structural divergence .

- IR : Expected O-H stretch (~3300 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-Br/C-F vibrations (~600–800 cm⁻¹), aligning with halogenated analogues in .

Solubility and Stability

- Solubility : The hydrochloride salt improves aqueous solubility (>10 mg/mL) compared to freebase forms (e.g., CHJ04091 as an oil). This contrasts with Penbutolol’s moderate solubility (~5 mg/mL) due to cyclopentyl hydrophobicity .

- Stability : Bromine and fluorine substituents may reduce oxidative degradation compared to chlorinated analogues but increase susceptibility to nucleophilic aromatic substitution .

Biological Activity

1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride, with CAS number 1185037-33-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 422.7 g/mol. The structural characteristics include a bromine atom and two fluorine atoms attached to a phenoxy group, which may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1185037-33-5 |

| Molecular Formula | C17H19BrClF2NO2 |

| Molecular Weight | 422.7 g/mol |

Pharmacological Profile

Research indicates that this compound may exhibit selective antagonistic properties, particularly against specific receptors such as the CCK2 receptor. In studies involving animal models, it has shown significant effects on gastric acid secretion, suggesting potential applications in gastrointestinal disorders.

- CCK2 Receptor Antagonism : The compound has been demonstrated to act as a competitive antagonist at human CCK2 receptors. In assays measuring calcium mobilization, it displayed a pK(B) value of approximately 8.53, indicating strong binding affinity .

- Gastric Acid Secretion : In vivo studies in rat and dog models highlighted its ability to inhibit pentagastrin-stimulated gastric acid secretion, with effective concentrations (EC50) of 1.5 µM in rats and 0.26 µM in dogs .

Case Studies

Several case studies have explored the effects of structurally similar compounds on various biological systems:

- Inhibition of Viral Replication : A study on related pyrazole derivatives demonstrated their ability to inhibit viral replication through the inhibition of human dihydroorotate dehydrogenase (DHODH). These findings open avenues for exploring similar mechanisms in the context of this compound .

- Antifungal Activity : Research on pyrazole-based compounds showed promising antifungal activity against several pathogens, suggesting that derivatives of this compound could potentially exhibit similar effects .

Scientific Research Applications

The compound 1-(4-Bromo-2,6-difluorophenoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride is a significant molecule in pharmaceutical research, particularly in the fields of medicinal chemistry and drug development. This article explores its applications, synthesizing insights from various studies and patents to provide a comprehensive overview.

Chemical Properties and Structure

This compound features a complex structure that contributes to its biological activity. The presence of the bromo and difluoro substituents on the phenoxy group enhances its lipophilicity and potential receptor binding affinity. The ethylamine moiety may influence its pharmacokinetics and pharmacodynamics.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its structural similarity to known pharmacophores allows researchers to hypothesize its interaction with specific biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit anti-tumor properties by modulating estrogen receptors or inhibiting cell proliferation pathways. For instance, studies have shown that derivatives of related compounds can act as selective estrogen receptor modulators (SERMs), providing a basis for exploring this compound's efficacy against hormone-sensitive cancers .

Neuroprotective Effects

Given the increasing interest in neuroprotective agents, the compound has been evaluated for its ability to protect neuronal cells from apoptosis. Preliminary studies suggest that it may enhance neuronal survival under oxidative stress conditions, which is critical in diseases like Alzheimer's and Parkinson's .

Antidepressant Potential

The compound's interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine, suggests potential antidepressant effects. This aligns with findings from other studies where structurally similar molecules demonstrated significant improvements in depressive symptoms in animal models .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of related compounds on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through estrogen receptor modulation, suggesting a promising avenue for further exploration of this compound's capabilities .

Case Study 2: Neuroprotection

In another investigation focused on neurodegenerative diseases, researchers administered similar compounds to models of oxidative stress-induced neuronal death. The outcomes revealed a marked reduction in cell death rates, indicating potential neuroprotective mechanisms at play .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth | |

| Neuroprotection | Reduction in apoptosis | |

| Antidepressant | Improvement in mood |

Table 2: Synthetic Pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.